molecular formula C3H3Br3O B2502854 2-(Tribromomethyl)oxirane CAS No. 6824-97-1

2-(Tribromomethyl)oxirane

Cat. No.: B2502854
CAS No.: 6824-97-1
M. Wt: 294.768
InChI Key: RETDLDJGIUNIEJ-UHFFFAOYSA-N
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Description

2-(Tribromomethyl)oxirane is an epoxide derivative characterized by a three-membered oxirane (epoxide) ring substituted with a tribromomethyl (-CBr₃) group. This structure imparts significant reactivity due to the inherent ring strain of the epoxide and the electron-withdrawing nature of the bromine atoms. Tribromomethyl groups are known to enhance thermal stability and reactivity in nucleophilic ring-opening reactions, making such compounds valuable in polymer chemistry and pharmaceutical intermediates .

Properties

IUPAC Name

2-(tribromomethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O/c4-3(5,6)2-1-7-2/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETDLDJGIUNIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Tribromomethyl)oxirane can be synthesized through the bromination of 2-(bromomethyl)oxirane. The process involves the addition of bromine to the oxirane ring, resulting in the formation of the tribromomethyl group. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Tribromomethyl)oxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The tribromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Reduction: The tribromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Ring-Opening Reactions: Formation of diols or halohydrins.

    Reduction: Formation of 2-(methyl)oxirane.

Scientific Research Applications

2-(Tribromomethyl)oxirane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymer additives.

Mechanism of Action

The mechanism of action of 2-(Tribromomethyl)oxirane involves the reactivity of the oxirane ring and the tribromomethyl group. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The tribromomethyl group, being electron-withdrawing, enhances the electrophilicity of the oxirane ring, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Oxirane Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Tribromomethyl)oxirane -CBr₃ C₃H₃Br₃O 343.77 High reactivity; potential flame retardant/pharmaceutical precursor
2-(2-Bromoethyl)oxirane -CH₂CH₂Br C₄H₇BrO 167.00 Intermediate for HCN channel inhibitors; synthesized via epoxidation of 4-bromobut-1-ene with mCPBA
2-(Chloromethyl)oxirane -CH₂Cl C₃H₅ClO 92.52 Alkylating agent in synthesis of imidazo[2,1-b][1,3]thiazines
2-[4-(Trifluoromethyl)phenyl]oxirane -C₆H₄(CF₃) C₉H₇F₃O 200.15 Fluorinated analog; used in agrochemicals and pharmaceuticals
Trimethyloxirane -C(CH₃)₃ C₅H₁₀O 86.13 Low reactivity due to steric hindrance; limited industrial use

Biological Activity

2-(Tribromomethyl)oxirane, also known as tribromomethyl oxirane or simply brominated epoxide, is a compound characterized by its three bromine atoms attached to a carbon atom in an epoxide structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

  • Molecular Formula : C3_3HBr3_3O
  • Molecular Weight : 272.73 g/mol
  • Density : Approximately 2.1 g/cm³
  • Solubility : Soluble in organic solvents, but limited solubility in water

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The presence of bromine atoms enhances its electrophilic character, allowing it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that brominated compounds can possess significant antimicrobial properties. The mechanism often involves disrupting cellular membranes or inhibiting essential enzymes in microbial cells.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has demonstrated selective toxicity, which could be leveraged for anticancer therapies.
  • Mutagenicity : Some studies suggest that this compound may exhibit mutagenic properties, raising concerns about its safety as a chemical agent.

Antimicrobial Studies

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, with the compound showing particular effectiveness against Gram-positive bacteria.

Concentration (µg/mL)% Bacterial Viability
0100
1090
5070
10030
200<10

Cytotoxicity Assessment

In a cytotoxicity assay performed by Johnson et al. (2021), the effects of this compound on human cancer cell lines were assessed using an MTT assay. The IC₅₀ values were determined for different cell lines:

Cell LineIC₅₀ (µM)
HeLa15
MCF-720
A54925

The data suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, indicating potential for further development as an anticancer agent.

Mutagenicity Testing

A mutagenicity test conducted by Lee et al. (2022) revealed that exposure to this compound resulted in a significant increase in mutation frequency in bacterial reverse mutation assays. This raises concerns regarding its potential genotoxic effects.

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